molecular formula C26H21OP B188825 (Benzoylmethylene)triphenylphosphorane CAS No. 859-65-4

(Benzoylmethylene)triphenylphosphorane

Cat. No. B188825
CAS RN: 859-65-4
M. Wt: 380.4 g/mol
InChI Key: MZRSAJZDYIISJW-UHFFFAOYSA-N
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Description

(Benzoylmethylene)triphenylphosphorane is used in organic synthesis, particularly as a Wittig reagent . It is a white to cream-colored powder .


Molecular Structure Analysis

The IUPAC name for (Benzoylmethylene)triphenylphosphorane is 1-phenyl-2-(triphenyl-λ⁵-phosphanylidene)ethan-1-one . Its molecular formula is C26H21OP .


Chemical Reactions Analysis

(Benzoylmethylene)triphenylphosphorane is involved in various reactions. For instance, it reacts with mercury(II) halides . It’s also used to replace oxygen centers in aldehydes and ketones with a methylene group .


Physical And Chemical Properties Analysis

(Benzoylmethylene)triphenylphosphorane is a white to cream-colored powder . It has a melting point of 183-186°C . It’s soluble in methanol .

Scientific Research Applications

  • Crystallography and Molecular Interactions :

    • BMTP forms 2:1 adducts with fumaric and terephthalic acids, contributing to the study of co-crystals. These structures are notable for their non-protonated state and involvement in hydrogen bonding, representing a new class of BMTP-containing co-crystals (Spencer, Mariyatra, Howard, & Panchanatheswaran, 2004).
  • Electrical Properties :

    • The electric dipole moments of BMTP and related compounds have been analyzed, providing insights into the electronic characteristics of phosphorus ylides, including BMTP. This research contributes to the understanding of the ionic character of phosphorus-carbon bonds in these compounds (Lumbroso, Curé, & Bestmann, 1978).
  • Photochemical Studies :

    • Photolysis studies of BMTP reveal that benzoylcarbene is a primary photoproduct, which is significant for understanding the photochemical behavior of phosphoranes (Silva, Toscano, & Weiss, 1973).
  • Synthetic Chemistry Applications :

    • BMTP has been used in the stereoselective synthesis of α-bromo-α,β-unsaturated ketones via the Wittig reaction, indicating its utility in organic synthesis (Huang, Wang, & Huang, 2003).
  • Catalysis and Kinetics :

    • In the field of polymer chemistry, BMTP has been used to study the kinetics of phosphonium ylides in polyaddition reactions, aiding in the design of effective catalysts (Kobayashi, Sanda, & Endo, 2000).
  • Nuclear Chemistry :

    • BMTP has been studied for its ability to extract palladium(II) from nitric acid, demonstrating its potential in nuclear waste processing and metal recovery (Raj et al., 2006).

Safety And Hazards

(Benzoylmethylene)triphenylphosphorane may cause skin irritation, serious eye irritation, and respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

1-phenyl-2-(triphenyl-λ5-phosphanylidene)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21OP/c27-26(22-13-5-1-6-14-22)21-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRSAJZDYIISJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90235228
Record name SK&F 45349
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Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Benzoylmethylene)triphenylphosphorane

CAS RN

859-65-4
Record name 1-Phenyl-2-(triphenylphosphoranylidene)ethanone
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Record name (Benzoylmethylene)triphenylphosphorane
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Record name 2-(triphenylphosphoranylidene)acetophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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